![molecular formula C13H11N3O B2365533 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339009-92-6](/img/structure/B2365533.png)

2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

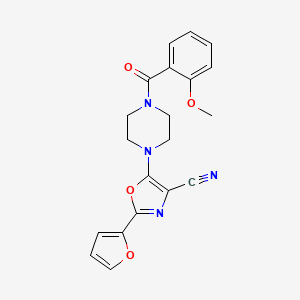

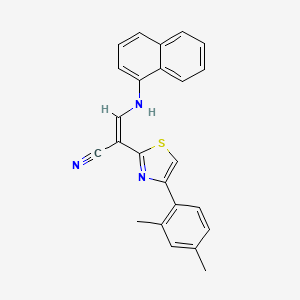

Imidazo[4,5-b]pyridin-1-ol is a type of organic compound known as a heterocyclic compound, which contains atoms of at least two different elements as members of its rings . The specific compound you mentioned also has a methylphenyl group attached to it, which could potentially affect its properties and reactivity.

Molecular Structure Analysis

The molecular structure of such compounds often involves a pyrazolo[1,2-a]pyridine core, which is a fused nitrogen-containing heterocyclic ring system . The presence of the methylphenyl group could potentially affect the overall structure and stability of the molecule.Chemical Reactions Analysis

The chemical reactivity of such compounds would depend on the specific functional groups present in the molecule. For instance, the imidazole ring is a part of many biologically active molecules and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on the specific functional groups present in the molecule. These could include factors like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

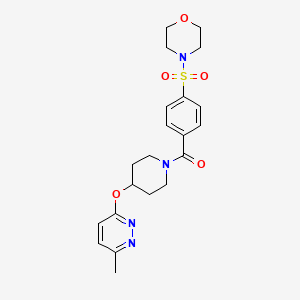

Application 1: Anticancer Properties

- Results : Some derivatives have shown promising results in inhibiting the growth of cancer cells, although specific data for “2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol” is not detailed in the sources .

Application 2: Drug Synthesis

- Results : Over 7000 existing drug molecules of medicinal importance contain pyridine nuclei, indicating the widespread application of these scaffolds in drug development .

Application 3: Agrochemicals

- Results : The effectiveness of these compounds in agricultural applications is well-documented, though specific outcomes for the compound are not provided .

Application 4: Enzymatic Reactions

- Results : Pyridine compounds are found to be crucial in various biological systems, although detailed quantitative data for the specific compound is not available .

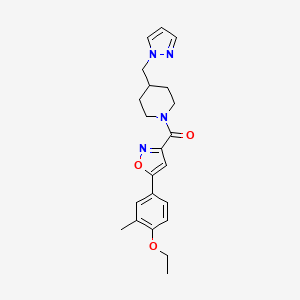

Application 5: Synthesis of Pyrazolopyridine Derivatives

- Results : The review covers data on synthetic methods, but does not provide specific results for "2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol" .

Application 6: Vitamins and Alkaloids

- Results : These compounds exhibit high potency and selectivity in biological systems, but specific data for the compound is not mentioned .

Application 7: Anticancer Activity of Pyrazolopyridine Derivatives

Application 8: CDK2 Inhibition for Cancer Treatment

Application 9: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

- Results : The review summarizes the methods for synthesis, highlighting their advantages and drawbacks .

Application 10: Clinical Diversity in Medicinal Chemistry

- Results : The review highlights the emergence of several potent candidates against diversified diseases, indicating the potential of pyridine scaffolds in drug crafting .

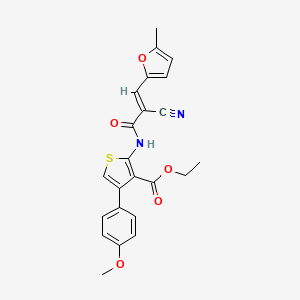

Application 11: Therapeutic Potential of Pyrido Pyrimidine Derivatives

- Results : The structures composed of a pyridopyrimidine moiety have been involved in the development of new therapies, as evidenced by numerous publications and clinical trials .

Application 12: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-hydroxy-2-(4-methylphenyl)imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-9-4-6-10(7-5-9)13-15-12-11(16(13)17)3-2-8-14-12/h2-8,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMFKIVGZDPUNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2O)C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)

![N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B2365453.png)

![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2365463.png)

![5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2365464.png)

![(E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2365468.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2365469.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2365472.png)